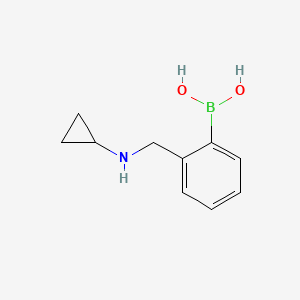
2-((Cyclopropylamino)methyl)phenylboronic acid
Descripción general
Descripción
“2-((Cyclopropylamino)methyl)phenylboronic acid” is a chemical compound with the CAS Number: 1335490-75-9. It has a molecular weight of 191.04 . The IUPAC name for this compound is (2-((cyclopropylamino)methyl)phenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of “2-((Cyclopropylamino)methyl)phenylboronic acid” is represented by the linear formula: C10H14BNO2 . The InChI code for this compound is 1S/C10H14BNO2/c13-11(14)10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12-14H,5-7H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-((Cyclopropylamino)methyl)phenylboronic acid” are not mentioned in the search results, boronic acids are known to be involved in various types of reactions. One of the most notable is the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Aplicaciones Científicas De Investigación
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acid (PBA), a component of “2-((Cyclopropylamino)methyl)phenylboronic acid”, has been used in the synthesis of highly selective PBA-functionalized organic polymers. These polymers have shown ultrahigh selectivity to cis-diol containing molecules . The PBA-functionalized polymers synthesized in DMSO displayed high binding affinity and capacity to adenosine and catechol .
Separation Applications
The unique chemistry of PBA with cis-diol compounds provides a way to design PBA-based polymeric nanomaterials. These materials have been used in separation applications . The pH-controllable capture/release feature of PBA gives great feasibility to develop pH-responsive materials .
Sensing Applications
PBA-based polymeric nanomaterials have been used in sensing applications . The specific interactions of PBA with carbohydrates provide a way to design PBA-based polymeric nanomaterials for sensing applications .
Imaging Applications
PBA-based polymeric nanomaterials have also been used in imaging applications . The specific interactions of PBA with carbohydrates provide a way to design PBA-based polymeric nanomaterials for imaging applications .
Diagnostic Applications
PBA-based polymeric nanomaterials have been used in diagnostic applications . The specific interactions of PBA with carbohydrates provide a way to design PBA-based polymeric nanomaterials for diagnostic applications .
Drug Delivery Applications
PBA-based polymeric nanomaterials have been used in drug delivery systems . The specific interactions of PBA with carbohydrates provide a way to design PBA-based polymeric nanomaterials for drug delivery applications .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-((Cyclopropylamino)methyl)phenylboronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by a reductive elimination that forms a new carbon-carbon bond .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, this compound can contribute to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-((Cyclopropylamino)methyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the reactivity of boronic acids . Additionally, the presence of diols in the environment can lead to the formation of boronate esters, which can impact the compound’s reactivity .
Propiedades
IUPAC Name |
[2-[(cyclopropylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12-14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDTXMPMOBFVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Cyclopropylamino)methyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



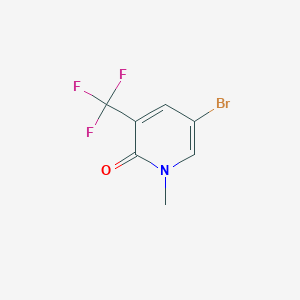

![tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1456407.png)

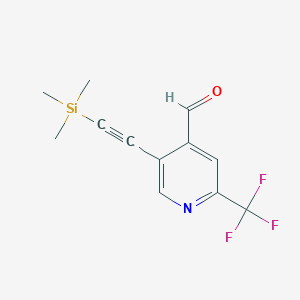
![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)
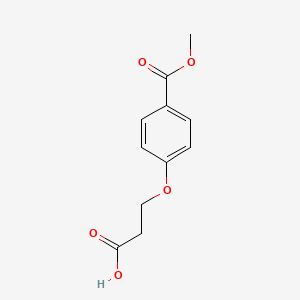
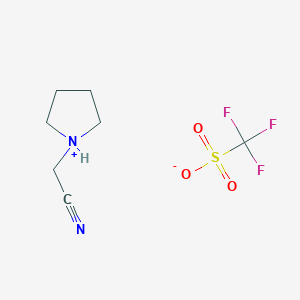

![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)
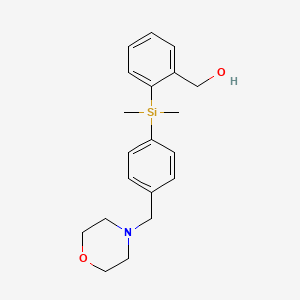

![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)
